Cas no 461-98-3 (2,6-Dimethylpyrimidin-4-amine)
2,6-Dimethylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dimethylpyrimidin-4-amine
- Kyanmethin
- 2,6-dimethylpyrimidin-4-ylamine
- 4-Amino-2,6-Dimethylpyrimidine
- 2,6-Dimethyl-4-aminopyrimidine
- 4-Amino-2.6-dimethylpyrimidine
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- MDL: MFCD00006106
- Inchi: 1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9)
- InChI Key: BJJDXAFKCKSLTE-UHFFFAOYSA-N
- SMILES: N1C(C)=NC(=CC=1C)N
Computed Properties
- Exact Mass: 123.08000
- Monoisotopic Mass: 123.079647
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Yellow acicular crystals
- Density: 1.1097 (rough estimate)
- Melting Point: 183.0 to 187.0 deg-C
- Boiling Point: 254°C(lit.)
- Flash Point: 121.3℃
- Refractive Index: 1.5589 (estimate)
- PSA: 51.80000
- LogP: 1.25680
- Merck: 14,5326
- Solubility: Not determined
2,6-Dimethylpyrimidin-4-amine Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
2,6-Dimethylpyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dimethylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A607725-500mg |
4-Amino-2,6-dimethylpyrimidine |
461-98-3 | 500mg |
$ 69.00 | 2023-09-08 | ||
| TRC | A607725-1g |
4-Amino-2,6-dimethylpyrimidine |
461-98-3 | 1g |
$ 81.00 | 2023-09-08 | ||
| TRC | A607725-2g |
4-Amino-2,6-dimethylpyrimidine |
461-98-3 | 2g |
$ 138.00 | 2023-09-08 | ||
| TRC | A607725-5g |
4-Amino-2,6-dimethylpyrimidine |
461-98-3 | 5g |
$ 224.00 | 2023-04-19 | ||
| TRC | A607725-10g |
4-Amino-2,6-dimethylpyrimidine |
461-98-3 | 10g |
$ 345.00 | 2023-04-19 | ||
| TRC | A607725-25g |
4-Amino-2,6-dimethylpyrimidine |
461-98-3 | 25g |
$ 557.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151326-25g |
2,6-Dimethylpyrimidin-4-amine |
461-98-3 | >98.0%(GC) | 25g |
¥470.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151326-100g |
2,6-Dimethylpyrimidin-4-amine |
461-98-3 | >98.0%(GC) | 100g |
¥1836.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151326-5g |
2,6-Dimethylpyrimidin-4-amine |
461-98-3 | >98.0%(GC) | 5g |
¥147.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151326-10g |
2,6-Dimethylpyrimidin-4-amine |
461-98-3 | >98.0%(GC) | 10g |
¥235.90 | 2023-09-04 |
2,6-Dimethylpyrimidin-4-amine Production Method
Production Method 1
2,6-Dimethylpyrimidin-4-amine Preparation Products
2,6-Dimethylpyrimidin-4-amine Suppliers
2,6-Dimethylpyrimidin-4-amine Related Literature
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1. Allenes. Part 50. Pyrimido[1,2-a]pyrimidines and pyrimido[1,6-a]pyrimidines and their hydrolysis products from allenic nitrites and phenylpropynenitrileStephen R. Landor,Andrew Johnson,Z. Tanee Fomum,A. Ephraim Nkengfack J. Chem. Soc. Perkin Trans. 1 1989 609
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2. 2-Aminopyrrolo[1,2-a]- and 3-aminopyrrolo[1,2-c]-pyrimidinesDavid G. Doughty,Edward E. Glover,Kenneth D. Vaughan J. Chem. Soc. Perkin Trans. 1 1976 1991
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A. N. Barrett,H. J. Sanderson,M. F. Mahon,R. L. Webster Chem. Commun. 2020 56 13623
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4. 356. 2-Cyanoamino-4 : 6-dimethylpyrimidine and complexes formed by pyrimidines with urea and related compoundsS. Birtwell J. Chem. Soc. 1953 1725
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5. Pyrimidines. Part XVI. Syntheses of bipyrimidinyls and of halogeno- and amidino-pyrimidinesM. P. L. Caton,D. T. Hurst,J. F. W. McOmie,R. R. Hunt J. Chem. Soc. C 1967 1204
Additional information on 2,6-Dimethylpyrimidin-4-amine
Introduction to 2,6-Dimethylpyrimidin-4-amine (CAS No. 461-98-3)
2,6-Dimethylpyrimidin-4-amine, with the CAS number 461-98-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential building blocks in various biological processes and have been extensively studied for their potential therapeutic applications.
The molecular structure of 2,6-Dimethylpyrimidin-4-amine consists of a pyrimidine ring with two methyl groups at the 2 and 6 positions and an amino group at the 4 position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of more complex molecules.
In recent years, 2,6-Dimethylpyrimidin-4-amine has been explored for its potential in the development of novel drugs. One of the key areas of interest is its role as a precursor in the synthesis of antiviral agents. Research has shown that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The ability to modulate viral replication through targeted interactions with viral enzymes makes these derivatives promising candidates for further drug development.
Beyond antiviral applications, 2,6-Dimethylpyrimidin-4-amine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to interfere with key cellular processes such as DNA replication and repair. Ongoing research is focused on optimizing these derivatives to enhance their therapeutic index and reduce potential side effects.
The synthetic versatility of 2,6-Dimethylpyrimidin-4-amine is another factor contributing to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and in high yield. These methods often involve multistep processes that include nucleophilic substitution, condensation reactions, and reduction steps. The ability to fine-tune the synthetic conditions allows researchers to tailor the properties of the final product for specific applications.
In addition to its direct use in drug development, 2,6-Dimethylpyrimidin-4-amine serves as a valuable tool in chemical biology research. It can be used as a probe to study enzyme kinetics and protein-ligand interactions. By labeling this compound with fluorescent or radioactive tags, researchers can gain insights into its cellular distribution and target engagement. This information is crucial for understanding the mechanism of action of potential drug candidates and optimizing their design.
The safety profile of 2,6-Dimethylpyrimidin-4-amine is an important consideration in its use as a pharmaceutical intermediate. Extensive toxicological studies have been conducted to evaluate its potential risks. These studies have shown that under controlled conditions, the compound exhibits low toxicity and good biocompatibility. However, as with any chemical substance, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, 2,6-Dimethylpyrimidin-4-amine (CAS No. 461-98-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile synthetic properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines.
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